8-Methylquinolin-2-amine

Descripción general

Descripción

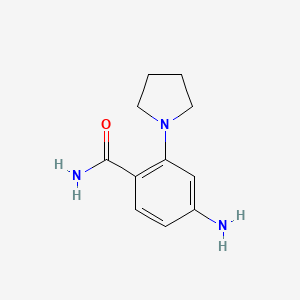

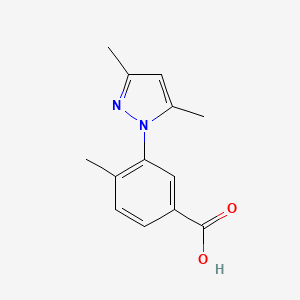

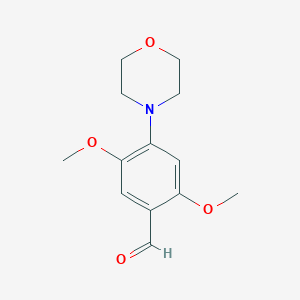

8-Methylquinolin-2-amine, also known as 2-methylquinolin-8-amine or 8-Aminoquinaldine, is a chemical compound with the molecular formula C10H10N2 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of 2-methylquinolin-8-amine involves various protocols. For instance, N-aryl-2-methylquinolin-8-amines can react with AlMe3 or AlEt3 to afford dialkyl aluminum compounds . Another method involves the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Molecular Structure Analysis

The molecular structure of 2-methylquinolin-8-amine has been confirmed by X-ray crystallography . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

2-Methylquinolin-8-amine can undergo various chemical reactions. For example, it can react with AlMe3 or AlEt3 to produce dialkyl aluminum compounds . It can also be used as a synthon for the preparation of some new 4-substituted quinolin-2-ones and quinolinethiones .Aplicaciones Científicas De Investigación

Anticancer Activity

8-Methylquinolin-2-amine: has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of this compound, such as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, exhibit significant inhibitory activity against non-small cell lung cancer cell lines . The molecular docking studies suggest that these compounds can interact with key proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and apoptosis in multiple cancers .

Antimicrobial Properties

Quinoline amines, including 8-Methylquinolin-2-amine , are known for their antimicrobial activities. These compounds have been studied for their effectiveness against various microbial strains, and their structural modifications have led to enhanced antimicrobial properties .

Anti-Inflammatory Applications

The anti-inflammatory potential of quinoline derivatives is another area of interest. Substituents on the quinoline ring, such as the methyl group at the 8-position, have been shown to influence COX-2 inhibitory potency and selectivity, which is crucial for anti-inflammatory drug development .

Antimalarial Effects

Quinoline-based compounds have a long history of use in antimalarial drugs. The structural motif of 8-Methylquinolin-2-amine is similar to that of chloroquine, a well-known antimalarial agent. Research continues to explore quinoline amines for their potential to inhibit the growth of Plasmodium species .

Antituberculosis Activity

The fight against tuberculosis (TB) has led to the exploration of quinoline amines as potential antituberculosis agents. These compounds have been investigated for their ability to target Mycobacterium tuberculosis, the bacterium responsible for TB .

Antioxidant Properties

Quinoline derivatives are also being studied for their antioxidant capabilities. The presence of the quinoline nucleus, especially with specific substitutions like the methyl group at the 8-position, can contribute to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases .

Anti-SARS-CoV-2 Potential

In light of the recent pandemic, there has been a surge in research targeting SARS-CoV-2. Quinoline amines, due to their versatile pharmacophoric properties, are being considered for the development of compounds that could potentially inhibit the virus .

Chemical Synthesis and Material Science

Beyond pharmacological applications, 8-Methylquinolin-2-amine is also valuable in chemical synthesis and material science. Its unique structure makes it a suitable candidate for the synthesis of complex organic compounds and materials with specific properties .

Direcciones Futuras

Quinoline and its derivatives, including 2-methylquinolin-8-amine, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are considered vital for leads in drug discovery . Therefore, the future directions for 2-methylquinolin-8-amine could involve further exploration of its biological activities and potential applications in drug discovery .

Propiedades

IUPAC Name |

8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSZUOSKHMTGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)